Cas no 881995-73-9 ((R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate)

(R)-Metil 3-(ter-butiloxicarbonilamino)-4-(2,4,5-trifluorofenil)butanoato es un compuesto quiral de alta pureza utilizado como intermedio clave en la síntesis de fármacos, particularmente en inhibidores de la DPP-4 como la saxagliptina. Su estructura estereoquímica definida ((R)-enantiomero) garantiza alta selectividad y eficacia en reacciones biológicas. Los grupos funcionales protegidos (Boc) mejoran su estabilidad durante el almacenamiento y manipulación, mientras que los átomos de flúor confieren propiedades electrónicas únicas que favorecen la interacción con dianas terapéuticas. Su pureza química y consistencia lo hacen ideal para procesos de fabricación farmacéutica bajo normativas GMP, asegurando bajos niveles de subproductos y excelente reproducibilidad.
(R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate structure
881995-73-9 structure
Product Name:(R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate
Número CAS:881995-73-9
MF:C16H20F3NO4
Megavatios:347.329515457153
CID:841866
Update Time:2025-10-18

(R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate Propiedades químicas y físicas

Nombre e identificación

    • Benzenebutanoic acid, b-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluoro-, methyl ester, (bR)-
    • (R)-Sitagliptin N-Boc-Methyl-Ester Impurity
    • 3-(R)-Boc-amino-4-(2,4,5-trifluoro-phenyl)butyric acid methyl ester
    • Benzenebutanoic acid,b-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluoro-, methyl ester,(bR)-
    • Methyl (R)-b-(Boc-amino)-2,4,5-trifluorobenzenebutanoate
    • INQCBWDBMIXHDN-SNVBAGLBSA-N
    • Methyl (R)-beta-(Boc-amino)-2,4,5-triflurobenzenebutanoate
    • (R)-methyl 3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butyrate
    • (R)-methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate
    • (R)-Methyl-3-[N-(tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoate
    • Benzenebutanoic acid, beta-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluoro
    • Methyl (βR)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-2,4,5-trifluorobenzenebutanoate (ACI)
    • (R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate
    • Renchi: 1S/C16H20F3NO4/c1-16(2,3)24-15(22)20-10(7-14(21)23-4)5-9-6-12(18)13(19)8-11(9)17/h6,8,10H,5,7H2,1-4H3,(H,20,22)/t10-/m1/s1
    • Clave inchi: INQCBWDBMIXHDN-SNVBAGLBSA-N
    • Sonrisas: C(C1C=C(F)C(F)=CC=1F)[C@H](CC(=O)OC)NC(=O)OC(C)(C)C

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 7
  • Recuento de átomos pesados: 24
  • Cuenta de enlace giratorio: 8
  • Complejidad: 442
  • Superficie del Polo topológico: 64.599

(R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate PrecioMás >>

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(R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Tetrabutylammonium iodide ,  Hydrogen Catalysts: Nickel acetate ,  (R,R)-Methyl-DuPhos Solvents: Methanol ;  30 h, 30 bar, 70 °C
1.2 Reagents: Ethyl acetate
Referencia
Nickel-Catalyzed Asymmetric Hydrogenation for the Synthesis of a Key Intermediate of Sitagliptin
Sudhakaran, Shana; et al, Chemistry - An Asian Journal, 2022, 17(1),

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  10 min
1.2 Solvents: Acetonitrile ;  4 h, cooled
1.3 Reagents: Water
Referencia
Synthesis of type 2 anti-diabetic drug sitagliptin phosphate
Lu, Cheng-lin; et al, Zhongguo Xinyao Zazhi, 2014, 23(13), 1574-1578

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium ,  (2R)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferr… Solvents: Methanol ;  24 h, 90 psi, 30 °C
Referencia
Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore
Kubryk, Michele; et al, Tetrahedron: Asymmetry, 2006, 17(2), 205-209

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  overnight, 5 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  10 min, rt
1.3 Reagents: Potassium carbonate Solvents: Water ;  neutralized
1.4 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
Referencia
The asymmetric synthesis of sitagliptin, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes
Liu, Feng; et al, Journal of Chemical Research, 2010, 34(4), 230-232

Métodos de producción 5

Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ;  10 min, rt
1.2 Solvents: Acetone ;  4 h, cooled
Referencia
Synthesis of the key intermediate of type 2 diabetes drug sitagliptin
Liu, Ying-shuai; et al, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(5), 360-363

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → reflux; 20 h, reflux
Referencia
Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool
Kose, Aytekin; et al, Helvetica Chimica Acta, 2015, 98(2), 260-266

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Diethyl ether ,  Ethanol ;  4 h, 5 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  10 min, rt
1.3 Reagents: Potassium carbonate ;  neutralized
1.4 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
Referencia
The synthesis of a chiral β-amino acid derivative by the Grignard reaction of an aspartic acid equivalent
Liu, Feng; et al, Journal of Chemical Research, 2010, 34(9), 517-519

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Butylmagnesium bromide Solvents: Tetrahydrofuran ;  -20 °C; 1 h, -20 °C
1.2 Catalysts: N,N,N′,N′-Tetramethylethylenediamine ,  Cobalt chloride (CoCl2) Solvents: Tetrahydrofuran ;  -20 °C; -15 °C → -5 °C; -5 °C → -20 °C; 0.5 h, 0 °C; 30 min, 0 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
Synthesis of a chiral β-amino acid derivative by a cobalt-catalysed coupling reaction
Pan, Xianhua; et al, Journal of Chemical Research, 2011, 35(9), 545-546

(R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate Raw materials

(R)-Methyl 3-(t-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoate Preparation Products

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